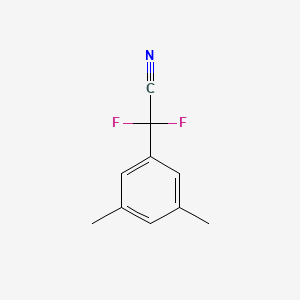![molecular formula C13H18BrNO B7974553 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine](/img/structure/B7974553.png)
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenoxyethyl group, which is further substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-3-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylamine in the presence of a base to form 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]amine.
Cyclization: Finally, the amine undergoes cyclization with a suitable reagent to form the pyrrolidine ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the pyrrolidine ring to a more saturated form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted phenoxyethyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dehalogenated or fully saturated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and pyrrolidine ring contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(4-Chloro-3-methyl-phenoxy)-ethyl]-pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-[2-(4-Methyl-3-phenoxy)-ethyl]-pyrrolidine: Lacks the halogen substitution.
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-piperidine: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the phenoxyethyl group and the pyrrolidine ring also provides a distinct structural framework that can be exploited for various applications.
Eigenschaften
IUPAC Name |
1-[2-(4-bromo-3-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-10-12(4-5-13(11)14)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNARJZJPKTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[4-(Propan-2-yl)phenyl]pyridin-3-ol](/img/structure/B7974546.png)




